molecular formula C26H54 B096569 6,11-Dipentylhexadecane CAS No. 15874-03-0

6,11-Dipentylhexadecane

Cat. No.: B096569
CAS No.: 15874-03-0
M. Wt: 366.7 g/mol
InChI Key: PNYSRXNTUVFUNI-UHFFFAOYSA-N
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Description

Based on its name, this compound is likely a branched alkane with a hexadecane backbone (16 carbon chain) and two pentyl groups attached at the 6th and 11th positions.

Properties

CAS No.

15874-03-0

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

IUPAC Name

6,11-dipentylhexadecane

InChI

InChI=1S/C26H54/c1-5-9-13-19-25(20-14-10-6-2)23-17-18-24-26(21-15-11-7-3)22-16-12-8-4/h25-26H,5-24H2,1-4H3

InChI Key

PNYSRXNTUVFUNI-UHFFFAOYSA-N

SMILES

CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC

Canonical SMILES

CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC

Other CAS No.

15874-03-0

Synonyms

6,11-Dipentylhexadecane

Origin of Product

United States

Preparation Methods

The synthesis of 6,11-Dipentylhexadecane typically involves the alkylation of hexadecane with pentyl halides in the presence of a strong base. The reaction conditions often include:

Chemical Reactions Analysis

6,11-Dipentylhexadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield alkanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pentyl groups can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

6,11-Dipentylhexadecane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,11-Dipentylhexadecane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The pathways involved include lipid metabolism and membrane-associated processes .

Comparison with Similar Compounds

Below is a comparative analysis based on structural analogs and inferred properties:

Table 1: Structural Comparison of Selected Branched Alkanes
Compound Name Backbone Chain Length Substituent Groups CAS Number EPA Reference ID
6,11-Dipentylhexadecane 16 carbons Two pentyl groups Not provided Not available
6-Phenyldodecane 12 carbons Phenyl group 2719-62-2 52450145
6-Phenyltetradecane 14 carbons Phenyl group 4534-55-8 52450244
6-Phenyltridecane 13 carbons Phenyl group 4534-49-0 52450186

Key Observations :

Branching vs. Aromaticity: 6,11-Dipentylhexadecane features alkyl (pentyl) branches, which reduce crystallinity and enhance fluidity compared to linear alkanes. Alkyl branching generally lowers melting points and improves solubility in nonpolar solvents, whereas phenyl groups may elevate melting points due to π-π stacking interactions .

Chain Length Effects :

  • Longer backbone chains (e.g., hexadecane vs. dodecane) increase molecular weight and van der Waals interactions, leading to higher boiling points and viscosity. For example, hexadecane (C₁₆H₃₄) boils at ~287°C, while dodecane (C₁₂H₂₆) boils at ~216°C. This trend likely extends to branched derivatives like 6,11-Dipentylhexadecane .

Functional Group Impact :

  • The absence of electronegative atoms (e.g., chlorine, oxygen) in 6,11-Dipentylhexadecane distinguishes it from chlorinated analogs in (e.g., hexachlorocyclohexanes). Chlorinated compounds exhibit higher density, toxicity, and environmental persistence due to C-Cl bonds .

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